Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17935498
InChI: InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15(16(21)24-5)8-11-10-19-14-7-6-12(23-4)9-13(11)14/h6-7,9-10,15,19H,8H2,1-5H3,(H,20,22)
SMILES:
Molecular Formula: C18H24N2O5
Molecular Weight: 348.4 g/mol

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate

CAS No.:

Cat. No.: VC17935498

Molecular Formula: C18H24N2O5

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate -

Specification

Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
IUPAC Name methyl 3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15(16(21)24-5)8-11-10-19-14-7-6-12(23-4)9-13(11)14/h6-7,9-10,15,19H,8H2,1-5H3,(H,20,22)
Standard InChI Key TZTNFPWKYFSEAE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A tryptophan backbone with a chiral center at the α-carbon (S-configuration).

  • A tert-butoxycarbonyl (Boc) group protecting the amino functionality.

  • A 5-methoxyindole moiety at the β-position, enhancing electronic stability and directing regioselective reactions.

The molecular formula is C18H24N2O5\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{5}, with a molar mass of 348.4 g/mol. Its IUPAC name, methyl (2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflects this intricate substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC18H24N2O5\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{5}
Molecular Weight348.4 g/mol
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC
InChIKeyTZTNFPWKYFSEAE-UHFFFAOYSA-N
Boiling PointNot reported (decomposes upon heating)

The Boc group’s steric bulk shields the amino group from unintended reactions, while the 5-methoxyindole enhances solubility in polar aprotic solvents.

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the indole proton (δ 7.0–7.5 ppm), Boc methyl groups (δ 1.4 ppm), and methoxy substituent (δ 3.8 ppm) .

  • IR: Stretching vibrations at 1740 cm1^{-1} (ester C=O) and 1690 cm1^{-1} (Boc carbamate) confirm functional group integrity.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves a four-step sequence:

Step 1: Tryptophan Protection
L-Tryptophan is treated with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in tetrahydrofuran (THF) to install the Boc group at the α-amino position .

Step 2: Methoxyindole Incorporation
A palladium-catalyzed C–H borylation at the indole’s C5 position, followed by Suzuki–Miyaura coupling with methoxyboronic acid, introduces the 5-methoxy substituent .

Step 3: Esterification
The carboxylic acid is converted to a methyl ester using thionyl chloride (SOCl2\text{SOCl}_2) and methanol, yielding the final product .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
1Boc2O\text{Boc}_2\text{O}, THF, 0°C92%
2Pd(OAc)2_2, B2_2pin2_2, 80°C65%
3SOCl2\text{SOCl}_2, MeOH, reflux85%

Optimization Challenges

  • Regioselectivity: Competing C2 and C7 borylation in indole necessitates ligand-controlled catalysis .

  • Deprotection Sensitivity: Acidic conditions for Boc removal risk indole ring protonation, requiring buffered trifluoroacetic acid (TFA) .

Applications in Organic Synthesis

Peptide Chemistry

The compound serves as a Boc-protected building block for solid-phase peptide synthesis (SPPS). Its methyl ester undergoes saponification to the carboxylic acid, enabling coupling via carbodiimide activators .

Case Study: Incorporation into HIV-1 Entry Inhibitors
Tetrapodal derivatives featuring this scaffold exhibit sub-nanomolar efficacy against HIV-1 by blocking gp120–CD4 interactions . The 5-methoxy group enhances binding affinity through hydrophobic interactions with viral envelope pockets .

Heterocyclic Functionalization

The electron-rich indole ring participates in:

  • Friedel–Crafts alkylations for C3-arylation.

  • Photocatalytic C–H activation to install biaryl motifs .

Recent Research Developments

Antiviral Applications

Analogous C2/C7-arylated derivatives (e.g., AL-518) demonstrate dual activity against HIV-1 and enterovirus A71 (EC50_{50} = 6 nM and 40 nM, respectively) . Structural studies suggest the 5-methoxy group in the query compound could similarly enhance viral envelope binding.

Biomimetic Photocatalysis

Cercosporin-mediated energy transfer enables oxidative modification of the indole ring, yielding kynurenine derivatives for neurodegenerative disease research .

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